molecular formula C18H22N4O4S B2401888 5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941244-14-0

5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2401888
M. Wt: 390.46
InChI Key: RFBGNBPGHUQUJY-UHFFFAOYSA-N
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Description

5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been widely studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Scientific Research Applications

Synthesis and Properties

  • The synthesis and properties of oxazole derivatives, including compounds similar to "5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile," have been extensively studied. These studies focus on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with various substituents, demonstrating the compounds' potential for further chemical transformations and applications in drug development (Chumachenko et al., 2014).

Reactivity with Hydrazine Hydrate

  • The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been investigated, revealing insights into the compounds' reactivity and the formation of novel structures. This research could inform the development of new chemical entities with potential pharmaceutical applications (Chumachenko et al., 2014).

Potential for Anticancer Research

  • Synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising anticancer activities in vitro. These compounds displayed significant growth inhibitory and cytostatic activities against a variety of cancer cell lines, suggesting their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).

Mechanistic Insights and New Reactions

  • Studies on the reaction of polychlorinated enamidonitrile with amines, including morpholine, have led to the formation of cyanooxazoles, providing insights into novel synthetic routes and mechanisms. This research enhances the understanding of oxazole chemistry and its potential applications in synthesizing bioactive molecules (Pil'o et al., 2002).

properties

IUPAC Name

5-(butan-2-ylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBGNBPGHUQUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

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